2-Ethylthiirane
Description
2-Ethylthiirane (CAS 3195-86-6), also known as 1,2-epithiobutane, is a sulfur-containing heterocyclic compound with the molecular formula C₄H₈S and a molecular weight of 104.17 g/mol. It belongs to the thiirane family, characterized by a three-membered ring containing two carbon atoms and one sulfur atom. This strained ring system makes this compound highly reactive, particularly in ring-opening reactions, which are pivotal in organic synthesis .
Key physical properties include a vaporization enthalpy (∆vapH) of 39.7 kJ/mol at 313 K, as reported in phase transition studies . The ethyl substituent at the 2-position introduces steric and electronic effects that influence its reactivity compared to simpler thiiranes like thiirane (unsubstituted) or methyl-substituted analogs.
Properties
CAS No. |
3195-86-6 |
|---|---|
Molecular Formula |
C4H8S |
Molecular Weight |
88.17 g/mol |
IUPAC Name |
2-ethylthiirane |
InChI |
InChI=1S/C4H8S/c1-2-4-3-5-4/h4H,2-3H2,1H3 |
InChI Key |
ZXKFFOMHVCMTEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CS1 |
Origin of Product |
United States |
Preparation Methods
2-Ethylthiirane can be synthesized through various methods. One common synthetic route involves the reaction of ethylene carbonate with potassium thiocyanate (KSCN) to produce ethylene sulfide, which can then be further reacted to form this compound . The reaction conditions typically involve melting KSCN under vacuum to remove water and then reacting it with ethylene carbonate .
Chemical Reactions Analysis
2-Ethylthiirane undergoes several types of chemical reactions, including:
Oxidation: Oxidation of this compound with periodate results in the formation of ethylene episulfoxide.
Substitution: The compound can react with amines to form 2-mercaptoethylamines, which are useful chelating ligands. This process is often referred to as mercaptoethylation.
Reactions with Organolithium Compounds: This compound reacts with organolithium compounds such as methyl-, butyl-, and phenyllithium to produce allyl sulfides.
Scientific Research Applications
2-Ethylthiirane has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-ethylthiirane involves its ability to undergo ring-opening reactions due to the strain in its three-membered ring structure . This reactivity allows it to interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds . The compound’s sulfur atom can also participate in redox reactions, further contributing to its chemical versatility .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares 2-ethylthiirane with structurally related thiiranes and oxiranes (oxygen-containing analogs):
Notes:
- The ethyl substituent in this compound results in higher vaporization enthalpy compared to 2,2-dimethylthiirane, likely due to increased molecular weight and van der Waals interactions .
- Chloromethyl and methoxymethyl derivatives exhibit distinct reactivity profiles; for example, 2-chloromethylthiirane is used in synthesizing pyrimidine derivatives via nucleophilic substitution .
Biological Activity
2-Ethylthiirane, a member of the thiirane family, has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological properties, including detailed case studies and research findings.
Chemical Structure and Properties
This compound (CAS Number: 3195-86-6) is characterized by its three-membered sulfur-containing ring structure, which contributes to its unique reactivity and biological activity. Its structural formula can be represented as follows:
The presence of the thiirane ring allows for various interactions with biological macromolecules, influencing its pharmacological potential.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes. Studies have shown that it is effective against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. It has shown potential in inhibiting various cancer cell lines through mechanisms that may involve the modulation of apoptosis and cell cycle regulation. For instance, studies suggest that it can induce apoptosis in prostate cancer cells by activating caspase pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings underscore the compound's potential as a therapeutic agent against bacterial infections.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that this compound could inhibit cell proliferation effectively. The following table summarizes the effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 (Prostate Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Inhibition of angiogenesis |
The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Metabolism and Pharmacokinetics
The metabolic stability of this compound is crucial for its therapeutic application. Studies indicate that it undergoes significant metabolism in liver microsomes, with primary pathways involving oxidation reactions. This metabolism impacts its bioavailability and efficacy.
In a comparative study, the metabolic profiles were analyzed:
| Compound | Half-Life (min) | Metabolic Stability |
|---|---|---|
| This compound | 12 | Moderate; rapid metabolism |
| SB-3CT | >60 | High; improved analogs showed better stability |
The data highlight the need for structural modifications to enhance metabolic stability while retaining biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
